(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole moiety, a butoxyphenyl group, and a pyrazolyl group
Preparation Methods
The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Synthesis of the Pyrazolyl Group: This involves the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The benzodiazole and pyrazolyl intermediates are then coupled with a butoxyphenyl derivative through a series of condensation and substitution reactions under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The pyrazolyl group can also interact with biological targets, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE can be compared with other similar compounds, such as:
Benzodiazole Derivatives: Compounds with similar benzodiazole structures, which may have different substituents and biological activities.
Pyrazolyl Derivatives: Compounds with pyrazolyl groups, which may vary in their substitution patterns and chemical properties.
Butoxyphenyl Derivatives: Compounds with butoxyphenyl groups, which can differ in their overall structure and applications.
The uniqueness of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H25N5O |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H25N5O/c1-2-3-16-35-25-13-9-10-21(18-25)28-23(20-34(33-28)24-11-5-4-6-12-24)17-22(19-30)29-31-26-14-7-8-15-27(26)32-29/h4-15,17-18,20H,2-3,16H2,1H3,(H,31,32)/b22-17- |
InChI Key |
DMEYWMYAWSEGTD-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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